molecular formula C18H17NO4 B5861239 4-acetylbenzyl 4-(acetylamino)benzoate

4-acetylbenzyl 4-(acetylamino)benzoate

Cat. No.: B5861239
M. Wt: 311.3 g/mol
InChI Key: CWHGLJYRRZRPLR-UHFFFAOYSA-N
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Description

4-Acetylbenzyl 4-(acetylamino)benzoate is a benzoate ester derivative characterized by two key structural motifs:

  • 4-Acetylbenzyl group: A benzyl moiety substituted with an acetyl group at the para position.
  • 4-(Acetylamino)benzoate: A benzoic acid esterified at the carboxyl group, with an acetylamino (-NHCOCH₃) substituent at the para position of the aromatic ring.

This compound combines hydrophobic (acetylbenzyl) and hydrogen-bonding (acetylamino) functionalities, which may influence its solubility, reactivity, and biological interactions.

Properties

IUPAC Name

(4-acetylphenyl)methyl 4-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-12(20)15-5-3-14(4-6-15)11-23-18(22)16-7-9-17(10-8-16)19-13(2)21/h3-10H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHGLJYRRZRPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetylbenzyl 4-(acetylamino)benzoate can be achieved through several methods. One common approach involves the esterification of 4-(acetylamino)benzoic acid with 4-acetylbenzyl alcohol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-acetylbenzyl 4-(acetylamino)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-acetylbenzyl 4-(acetylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the acetyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the acetylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-acetylbenzoic acid, while reduction may produce 4-acetylbenzyl alcohol.

Scientific Research Applications

4-acetylbenzyl 4-(acetylamino)benzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be utilized in the production of specialty chemicals or as a precursor in polymer synthesis.

Mechanism of Action

The mechanism of action of 4-acetylbenzyl 4-(acetylamino)benzoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The ester moiety may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-acetylbenzyl 4-(acetylamino)benzoate with structurally related benzoate derivatives, highlighting key differences in substituents, biological activities, and physicochemical properties:

Compound Name Structural Features Biological Activity Unique Properties/Applications References
4-Acetylbenzyl 4-(acetylamino)benzoate Benzyl ester with 4-acetyl and 4-acetylamino groups Theoretical: Potential enzyme inhibition, antimicrobial activity Enhanced lipophilicity due to acetylbenzyl group N/A
Ethyl 4-(acetylamino)benzoate Ethyl ester, 4-acetylamino group Local anesthetic, enzyme inhibition Lower molecular weight, higher solubility in polar solvents
Propyl 4-(acetylamino)benzoate Propyl ester, 4-acetylamino group Investigated for material science applications Longer alkyl chain improves lipid bilayer penetration
Ethyl 4-[(2-bromoacetyl)amino]benzoate Ethyl ester, bromoacetyl substituent High reactivity in nucleophilic substitutions Used as an intermediate in drug synthesis
Methyl 4-(2-methoxy-2-oxoethyl)benzoate Methyl ester, methoxy-oxoethyl group Altered solubility profiles Weaker hydrogen-bonding capacity compared to acetylamino analogs
4-(Acetylamino)-3-hydroxybenzoic acid Free carboxylic acid, hydroxy and acetylamino groups Analgesic, antioxidant Higher polarity limits membrane permeability

Key Insights from Structural Comparisons:

Ester Group Influence: Ethyl and propyl esters (e.g., Ethyl 4-(acetylamino)benzoate vs. Propyl 4-(acetylamino)benzoate) exhibit varying solubility and bioavailability. Longer alkyl chains (e.g., propyl) enhance lipophilicity, favoring interactions with hydrophobic biological targets .

Substituent Effects: Bromoacetyl groups (e.g., Ethyl 4-[(2-bromoacetyl)amino]benzoate) introduce electrophilic reactivity, enabling cross-linking with biomolecules like proteins or DNA . Methoxy or hydroxy groups (e.g., 4-(Acetylamino)-3-hydroxybenzoic acid) enhance polarity and antioxidant activity but reduce cell membrane permeability .

Biological Activity: Acetylamino-substituted benzoates (e.g., Ethyl 4-(acetylamino)benzoate) are associated with local anesthetic and enzyme-inhibitory properties due to hydrogen-bonding interactions with biological targets . The acetylbenzyl group in the target compound may confer unique pharmacokinetic properties, such as prolonged half-life or tissue-specific targeting, though empirical data are needed.

Detailed Research Findings

Role of Acetylamino Groups in Bioactivity

Compounds with acetylamino substituents exhibit distinct biological profiles:

  • Enzyme Inhibition: The acetylamino group in Ethyl 4-(acetylamino)benzoate interacts with catalytic residues in enzymes like carbonic anhydrase, mimicking natural substrates .
  • Antimicrobial Activity: Analogous compounds (e.g., Ethyl 4-[(2-bromoacetyl)amino]benzoate) show bactericidal effects by alkylating microbial proteins .

Impact of Aromatic Substitutions

  • 4-Acetylbenzyl vs.
  • Nitro vs. Hydroxy Groups: Nitro-substituted analogs (e.g., 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid) exhibit reduced analgesic activity compared to hydroxy-substituted derivatives, highlighting the importance of substituent electronic properties .

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